Prop-2-yn-1-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
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Overview
Description
Prop-2-yn-1-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is a complex organic compound that features a combination of nitro, trichlorophenoxy, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate typically involves the reaction of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid with propargyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichlorophenoxy group can bind to specific receptors or enzymes, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the compound’s incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the trichlorophenoxy group.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of the nitro and trichlorophenoxy groups.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group instead of the nitro and trichlorophenoxy groups.
Uniqueness
Prop-2-yn-1-yl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is unique due to the presence of both the nitro and trichlorophenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
57729-27-8 |
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Molecular Formula |
C16H8Cl3NO5 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
prop-2-ynyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate |
InChI |
InChI=1S/C16H8Cl3NO5/c1-2-5-24-16(21)11-8-10(3-4-14(11)20(22)23)25-15-12(18)6-9(17)7-13(15)19/h1,3-4,6-8H,5H2 |
InChI Key |
CAHFUWJZJAUAAH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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